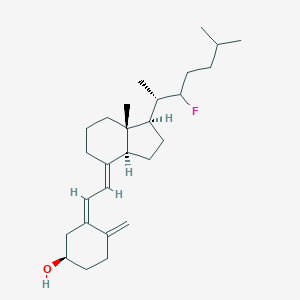
22-Fluorovitamin D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
22-Fluorovitamin D3, also known as this compound, is a useful research compound. Its molecular formula is C27H43FO and its molecular weight is 402.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin D - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 22-Fluorovitamin D3
The synthesis of this compound involves several chemical transformations starting from cholest-5-ene-3 beta, 22-diol. The process typically includes:
- Fluorination : Utilizing diethylaminosulfur trifluoride to introduce a fluorine atom at the C-22 position.
- Formation of Dienes : The resulting compound undergoes bromination to yield a mixture of dienes.
- Purification : The desired diene is separated and further processed to produce this compound through photolysis and thermal equilibration .
The biological activity of this compound has been evaluated in various studies, revealing its effects on calcium metabolism and vitamin D receptor (VDR) binding:
- Calcium Transport : At high doses (50,000 pmol/rat), this compound increased active intestinal calcium transport but was significantly less potent than vitamin D3, which was effective at doses between 50 and 500 pmol/rat .
- VDR Binding : The fluorinated analogue exhibited reduced binding affinity to the vitamin D binding protein compared to vitamin D3, indicating that the introduction of fluorine at the C-22 position decreases its biological activity .
Bone Health
Research has indicated that while this compound does not mobilize calcium from bones effectively, it may still provide insights into bone health mechanisms. Its reduced potency compared to natural vitamin D3 suggests potential for use in studying vitamin D metabolism and receptor interactions without the risk of hypercalcemia .
Cancer Research
Studies have shown that modifications in vitamin D analogues can influence their antiproliferative effects on cancer cells. Although this compound has lower activity, it serves as a valuable tool for understanding how structural changes affect VDR-mediated signaling pathways in cancer research .
Pharmaceutical Development
The unique properties of fluorinated vitamin D analogues like this compound make them candidates for developing new therapies for conditions such as osteoporosis and other metabolic bone diseases. Understanding their mechanisms can lead to the design of more effective drugs with fewer side effects .
Data Table: Comparative Biological Activities
| Compound | Dose (pmol/rat) | Intestinal Calcium Transport | VDR Binding Affinity | Remarks |
|---|---|---|---|---|
| Vitamin D3 | 50 - 500 | High | High | Standard reference for comparison |
| This compound | 50,000 | Low | Low | Significantly less potent than Vitamin D3 |
Case Study 1: Calcium Transport Efficacy
In a controlled study assessing calcium transport efficacy, rats administered with varying doses of both vitamin D3 and this compound demonstrated stark differences in intestinal absorption rates. Vitamin D3 showed effective absorption at lower doses, whereas the fluorinated analogue required significantly higher doses to elicit any response .
Case Study 2: VDR Interaction
Another study focused on the interaction between VDR and various vitamin D analogues, including this compound. Results indicated that while it binds to VDR, its affinity is markedly lower than that of natural vitamin D forms, suggesting that fluorination alters receptor engagement dynamics .
属性
CAS 编号 |
110536-31-7 |
|---|---|
分子式 |
C27H43FO |
分子量 |
402.6 g/mol |
IUPAC 名称 |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-3-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H43FO/c1-18(2)8-15-26(28)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(29)12-9-19(22)3/h10-11,18,20,23-26,29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26?,27+/m0/s1 |
InChI 键 |
BULPIFATHWIAFY-YAPHLITASA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
手性 SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)C(CCC(C)C)F |
规范 SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
同义词 |
22-fluorovitamin D3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















